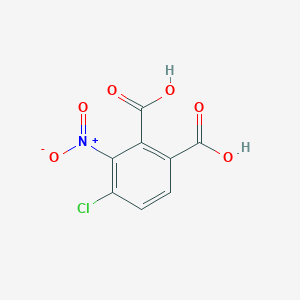4-Chloro-3-nitrophthalic acid
CAS No.:
Cat. No.: VC13688006
Molecular Formula: C8H4ClNO6
Molecular Weight: 245.57 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H4ClNO6 |
|---|---|
| Molecular Weight | 245.57 g/mol |
| IUPAC Name | 4-chloro-3-nitrophthalic acid |
| Standard InChI | InChI=1S/C8H4ClNO6/c9-4-2-1-3(7(11)12)5(8(13)14)6(4)10(15)16/h1-2H,(H,11,12)(H,13,14) |
| Standard InChI Key | FOFFYHUHMLPFNU-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C(=C1C(=O)O)C(=O)O)[N+](=O)[O-])Cl |
| Canonical SMILES | C1=CC(=C(C(=C1C(=O)O)C(=O)O)[N+](=O)[O-])Cl |
Introduction
Structural and Molecular Characteristics
4-Chloro-3-nitrophthalic acid belongs to the class of nitroaromatic carboxylic acids, characterized by a benzene ring substituted with two carboxylic acid groups at the 1 and 2 positions, a chlorine atom at the 4 position, and a nitro group at the 3 position . Its molecular formula is C₈H₄ClNO₆, corresponding to a molecular weight of 245.57 g/mol . The presence of both nitro and chloro groups introduces significant electronic effects, influencing its acidity and reactivity.
The compound’s structure is derived from phthalic acid (1,2-benzenedicarboxylic acid), where substitutions at the 3 and 4 positions create steric and electronic challenges for synthetic modifications. X-ray crystallography data for this specific compound is unavailable, but analogous nitroaromatic acids typically exhibit planar geometries with intramolecular hydrogen bonding between carboxylic groups .
Physicochemical Properties
Available data for 4-Chloro-3-nitrophthalic acid are sparse, but key properties inferred from its molecular structure and related compounds are summarized below:
The absence of experimental data for melting/boiling points and solubility limits precise characterization. Comparative analysis with structurally similar compounds, such as 4-chloro-3-nitrobenzoic acid (melting point 180–183°C) , suggests that the additional carboxylic group in 4-Chloro-3-nitrophthalic acid may elevate its melting point due to increased hydrogen bonding.
Synthesis and Manufacturing
Nitration of Chlorophthalic Acid
A potential pathway involves the nitration of 4-chlorophthalic acid using a mixture of nitric and sulfuric acids. This method mirrors the synthesis of 4-chloro-3-nitrobenzoic acid, where nitration of p-chlorobenzoic acid introduces the nitro group at the meta position . For phthalic acid derivatives, regioselectivity may favor nitration at the 3 position due to the directing effects of the chlorine substituent.
Chlorination of Nitrophthalic Acid
Alternatively, chlorination of 3-nitrophthalic acid could yield the target compound. Electrophilic chlorination (e.g., using Cl₂/FeCl₃) might proceed at the para position relative to the nitro group, though competing ortho/para directing effects of the carboxylic acid groups could complicate selectivity.
Challenges in Purification
Like many polyfunctional aromatic acids, 4-Chloro-3-nitrophthalic acid likely requires rigorous purification steps, such as recrystallization from ethanol/water mixtures or chromatography, to isolate high-purity material . Industrial-scale production would demand optimization to address yield losses from side reactions.
Regulatory and Environmental Considerations
Environmental persistence and bioaccumulation potential remain unstudied. Precautionary measures, such as closed-system processing and wastewater treatment, should be implemented to mitigate ecological risks.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume